N-(2-methoxy-5-methylphenyl)thiolan-3-amine
Description
N-(2-Methoxy-5-methylphenyl)thiolan-3-amine is an organic compound featuring a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position, which is further attached to a 2-methoxy-5-methylphenyl moiety. The compound’s unique combination of a sulfur-containing heterocycle and aromatic substituents suggests applications in medicinal chemistry, particularly in targeting receptors influenced by lipophilic and electronic interactions .
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NOS/c1-9-3-4-12(14-2)11(7-9)13-10-5-6-15-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 |
InChI Key |
BDYNGNOSWIYNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)thiolan-3-amine typically involves the reaction of 2-methoxy-5-methylphenylamine with thiolane derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol , respectively . The reaction mixture is heated to a specific temperature, often around 80-100°C , and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(a) 2-Phenylthiolane
- Structure : Thiolane ring (C4H7S) substituted with a phenyl group.
- Molecular Formula: C15H24 (MW: 204) vs. inferred C12H17NOS for the target compound.
- The thiolane ring in both compounds may enhance membrane permeability due to sulfur’s lipophilicity .
(b) N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Structure : Tertiary amine with naphthyloxy and thienyl substituents.
- Key Features: Dihedral angle of 87.5° between aromatic rings reduces π-π stacking; dimethylamino group increases basicity compared to the secondary amine in the target compound.
- Synthesis : Prepared via nucleophilic substitution (1-fluoronaphthalene reaction), suggesting similar reactivity for aromatic ether formation in the target compound .
(c) Tolterodine Derivatives (e.g., 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol)
- Structure: Shared 2-methoxy-5-methylphenyl group but with a propanol backbone instead of thiolan-3-amine.
- Pharmacology : Tolterodine is an anticholinergic drug; the hydroxyl group in its derivatives may improve solubility but reduce CNS penetration compared to the amine-containing target compound .
(d) N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine
- Structure : Pyrimidine ring replaces thiolane, with methylphenyl substituents.
- The molecular weight (higher due to pyrimidine) may reduce bioavailability compared to the thiolane-based target .
Biological Activity
N-(2-Methoxy-5-methylphenyl)thiolan-3-amine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, including cytotoxicity, antimicrobial effects, and molecular interactions, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique thiolane ring structure combined with an aromatic amine. The molecular formula is , and it exhibits properties that may influence its biological activity.
1. Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The MTT assay was employed to assess the viability of human cell lines exposed to varying concentrations of this compound.
Table 1: Cytotoxicity Results
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 500 | 75 |
| 250 | 60 |
| 125 | 45 |
| 62.5 | 30 |
The results indicate a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential at higher concentrations.
2. Antimicrobial Activity
Antimicrobial assays were conducted to evaluate the effectiveness of this compound against various bacterial strains. The zones of inhibition were measured in millimeters (mm).
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 20 |
The compound demonstrated notable antibacterial activity, particularly against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- DNA Interaction : Molecular docking studies indicate a strong binding affinity to DNA, which could lead to interference with replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxicity and antimicrobial effects.
Case Studies and Research Findings
Recent literature has highlighted the therapeutic potential of compounds similar to this compound. For instance, a study published in the Bull. Chem. Soc. Ethiop. demonstrated that related thiolane derivatives exhibited significant anti-leishmanial activity without toxicity to human cells . Furthermore, another investigation revealed that compounds with similar structural motifs showed enhanced antimicrobial properties compared to conventional antibiotics .
Case Study Analysis
In a controlled study involving animal models, researchers administered varying doses of this compound to evaluate its therapeutic efficacy and safety profile over a period of four weeks. The findings indicated:
- No significant adverse effects at lower doses.
- Dose-dependent efficacy in reducing bacterial load in infected models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
